N-Methylolmaleimide

説明

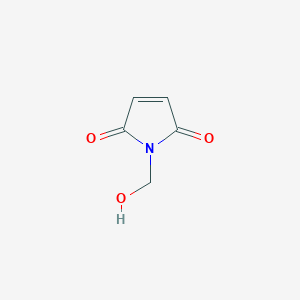

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(hydroxymethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPDNFUVYQFFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280989 | |

| Record name | N-Methylolmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5063-96-7 | |

| Record name | N-Maleimidemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylolmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylolmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5063-96-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Maleimidemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7784FZY62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Methylolmaleimide and Its Derivatives

Classical Synthetic Routes to N-Methylolmaleimide

The primary synthetic route to this compound involves the reaction between maleimide (B117702) and formaldehyde (B43269).

Formaldehyde-Mediated Methylolation of Maleimide

The methylolation of maleimide is typically achieved through a reaction with formaldehyde. This reaction involves the addition of a hydroxymethyl group (-CH2OH) to the nitrogen atom of the maleimide ring.

Reaction Conditions and Optimization

The methylolation reaction is influenced by factors such as pH, temperature, and the molar ratio of reactants. Studies on similar methylolation reactions, such as the synthesis of urea-formaldehyde resins and melamine-formaldehyde resins, highlight the importance of these parameters for reaction kinetics and product properties. Alkaline conditions generally favor the methylolation (addition) reaction, while acidic conditions tend to promote subsequent condensation reactions asianpubs.orgirispublishers.com. For instance, in the synthesis of melamine-formaldehyde resins, the reaction mixture's initial pH and the melamine-to-formaldehyde ratio are critical factors influencing the synthesis up to a defined water tolerance level mdpi.com. Optimization of reaction conditions often involves systematically studying the effects of different parameters to maximize yield and desired product characteristics whiterose.ac.uknih.gov. In the context of N-methylolacrylamide synthesis, the rate of equilibration of the dissociation of N-methylolacrylamide is faster under basic conditions compared to neutral or acidic conditions google.com.

Isolation and Purification Techniques

Following the synthesis, isolation and purification are crucial steps to obtain this compound in sufficient purity. While specific detailed procedures for this compound were not extensively found in the search results, general techniques for isolating organic compounds from reaction mixtures include evaporation of solvents, extraction, and various chromatographic methods shu.bgresearchgate.net. For example, in some synthetic procedures, products are isolated by techniques such as acid-base extraction or column chromatography researchgate.net. The choice of purification method depends on the physical and chemical properties of this compound and any by-products formed during the reaction.

Derivatization Strategies of this compound

The presence of the reactive methylol group on this compound allows for various derivatization reactions.

Esterification Reactions

Esterification is a common derivatization strategy for compounds containing hydroxyl groups, including this compound. This reaction involves the formation of an ester linkage between the methylol group and a carboxylic acid or a derivative thereof.

With α-Bromoisobutyryl Bromide (BiBB)

Esterification of hydroxyl groups with α-bromoisobutyryl bromide (BiBB) is a known method for introducing an α-bromoisobutyryl moiety. This functionalization is particularly relevant in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), where the α-bromoisobutyryl group can serve as an initiator site researchgate.netfishersci.fichemicalbook.com. While a direct example of this compound esterification with BiBB was not explicitly detailed in the search results, the general reaction involves the reaction of a hydroxyl group with the acyl bromide functionality of BiBB, typically in the presence of a base to neutralize the liberated acid sigmaaldrich.comaocs.org. This reaction has been applied to functionalize hydroxyl groups in various substrates, such as lignin (B12514952) and graphene oxide, to create macroinitiators for ATRP researchgate.netfishersci.fichemicalbook.com.

Formation of Bromine-Functionalized Structures

Derivatives of this compound featuring bromine functionalities can be synthesized through reactions involving the hydroxyl group. One approach involves the esterification of this compound with α-bromoisobutyryl bromide (BiBB). nih.govresearchgate.net This reaction, typically carried out in a solvent like chloroform (B151607) in the presence of a base such as triethylamine (B128534), replaces the hydroxyl group with an α-bromoisobutyryl moiety, introducing a bromine atom into the molecule. nih.gov This bromine atom can then serve as an initiation site for polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov

The reaction conditions for the esterification of this compound with α-bromoisobutyryl bromide have been reported. nih.gov A mixture of this compound and triethylamine in chloroform is cooled in an ice bath, and α-bromoisobutyryl bromide is added dropwise. nih.gov The reaction is then stirred at room temperature. nih.gov The resulting bromine-functionalized maleimide derivative can be isolated and purified, for instance, by washing with water, drying, evaporation of the solvent, and recrystallization from ethanol. nih.gov

Etherification Reactions

Etherification reactions of this compound involve the conversion of its hydroxyl group into an ether linkage. This can be achieved by reacting this compound with alcohols or other suitable compounds under appropriate conditions. While specific detailed examples involving this compound were not extensively found in the search results, general ether synthesis methods, such as the Williamson ether synthesis, involve the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com Reductive etherification is another method that can produce branched ether molecules from ketones and alcohols. nrel.gov Given the presence of the hydroxyl group in this compound, it can potentially participate in such ether-forming reactions, either as the alcohol component or after conversion to an alkoxide.

Amidation Reactions

Amidation reactions typically involve the formation of an amide bond. In the context of this compound, amidation could potentially occur through reactions involving the maleimide ring or modifications of the hydroxymethyl group. While direct amidation of the maleimide ring is less common due to its stability, the hydroxymethyl group could potentially be involved in reactions leading to amide formation under specific conditions, possibly after oxidation to a carboxylic acid or activation. The search results did not provide specific examples of amidation reactions directly involving this compound. However, maleimide derivatives themselves can be involved in reactions with nitrogen-based nucleophiles. rsc.org

Click Chemistry Approaches for Functionalization

The electron-deficient double bond within the maleimide ring of this compound makes it an excellent dienophile and a reactive partner in thiol-ene reactions, key reactions in click chemistry for efficient and selective functionalization.

Thiol-ene click reactions involve the addition of a thiol (R-SH) across a carbon-carbon double bond (ene). Maleimides are highly reactive enes in this type of reaction due to the electron-withdrawing effect of the flanking carbonyl groups, which makes the double bond electrophilic and susceptible to nucleophilic attack by thiols. This reaction typically proceeds efficiently under mild conditions, often initiated by UV light or a radical initiator, or even thermally. The reaction between a thiol and the maleimide moiety of this compound results in the formation of a stable carbon-sulfur bond, effectively attaching the thiol-containing molecule to the maleimide core. This reaction is widely used for conjugating maleimide-functionalized molecules, including derivatives of this compound, to thiol-containing compounds, such as cysteine residues in proteins. nih.gov

The maleimide double bond in this compound also readily participates in Diels-Alder cycloaddition reactions. gordon.edu This reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile (the maleimide). The reaction forms a new six-membered ring. The Diels-Alder reaction is a powerful tool for creating cyclic structures and is often used in click chemistry due to its high efficiency, regioselectivity, and often stereoselectivity. gordon.edu this compound can act as the dienophile in reactions with various dienes, including cyclic and acyclic ones. researchgate.net

The Diels-Alder reaction involving maleimides and furans is particularly noteworthy due to its thermoreversible nature. researchgate.nettandfonline.comtandfonline.commdpi.com The furan-maleimide adduct can undergo a retro-Diels-Alder reaction upon heating, regenerating the original furan (B31954) and maleimide components. mdpi.comnih.gov This reversibility has been utilized in the design of self-healing polymers and other dynamic materials. researchgate.nettandfonline.comtandfonline.com

Detailed research findings on Diels-Alder reactions with maleimides, including kinetics studies, highlight the influence of temperature and the nature of the reactants on the reaction rate and conversion. mdpi.com For example, studies have investigated the kinetics of the Diels-Alder reaction between maleimide derivatives and furan-containing polymers. mdpi.com

Diels-Alder Click Reactions

Retro-Diels-Alder Chemistry in Deprotection

Retro-Diels-Alder reactions are utilized in synthetic chemistry as a method for deprotecting maleimide functionalities that have been temporarily masked as Diels-Alder adducts. This strategy is particularly useful when the reactive maleimide double bond needs protection during other chemical transformations on a molecule containing the maleimide moiety or a derivative. Common dienes used for forming these adducts with maleimides include furan and 2,5-dimethylfuran. fishersci.sewikipedia.orgfishersci.co.ukamericanelements.comwikipedia.orgnih.gov The Diels-Alder reaction between a maleimide derivative and a diene forms a cyclic adduct. fishersci.sewikipedia.orgfishersci.co.ukwikipedia.org Subsequently, the maleimide functionality can be regenerated by subjecting the adduct to a retro-Diels-Alder reaction, typically by heating. fishersci.sewikipedia.orgfishersci.co.ukamericanelements.comnih.govfishersci.atfishersci.sefishersci.ca

For instance, maleimide-labeled oligonucleotides can be provided in a protected state as a maleimide-2,5-dimethylfuran cycloadduct. fishersci.se The active maleimide is then regenerated via a retro-Diels-Alder reaction using heat, often in a solvent like toluene. fishersci.sefishersci.at Anhydrous conditions are crucial for this deprotection step to prevent side reactions such as hydrolysis or addition of water to the maleimide. fishersci.sefishersci.at The retro-Diels-Alder reaction effectively reverses the initial cycloaddition, releasing the diene and the now-deprotected maleimide derivative. fishersci.co.uknih.gov

N-Chloromethylmaleimide Synthesis from this compound

N-Chloromethylmaleimide can be synthesized directly from this compound through a chlorination reaction. A common method involves the reaction of this compound with phosphorus trichloride (B1173362) (PCl3). scribd.comfishersci.cafishersci.casigmaaldrich.comuni.lu

One reported procedure describes dissolving this compound in acetone (B3395972) at 0°C and then adding phosphorus trichloride. scribd.com Another synthesis involves the reaction of this compound with phosphorus trichloride, which has been reported to yield N-chloromethylmaleimide in 80% yield. fishersci.ca

Detailed research findings on this synthesis include spectroscopic characterization of the product. For example, the ¹H NMR spectrum of N-chloromethylmaleimide in CDCl₃ shows characteristic signals at approximately δ 5.32 ppm (singlet, 2H) and δ 6.84 ppm (singlet, 2H), corresponding to the methylene (B1212753) protons and the maleimide ring protons, respectively. fishersci.cauni.lu The ¹³C NMR spectrum shows signals at approximately δ 44.28, 135.27, and 168.17 ppm (C=O). fishersci.cauni.lu The synthesis can involve adding phosphorus trichloride to a solution of this compound in acetone in an ice bath, stirring, and then concentrating the solution. fishersci.ca The resulting residue can be precipitated with ice-cold water and filtered. fishersci.ca Recrystallization from a mixture like benzene-petroleum ether can be used to purify the N-chloromethylmaleimide product. fishersci.cauni.lu

Synthesis of N-Chloromethylmaleimide using PCl₃

| Reactant | Amount | Solvent | Temperature | Time | Yield | Reference |

| This compound | 15.7 mmol (2 g) | Acetone | 0 °C | Not specified (stirred for 30 min after PCl₃ addition in another similar procedure) | Not specified (Crude product yield of 75% mentioned in a similar procedure) | scribd.comfishersci.ca |

| This compound | Not specified | Not specified | Not specified | Not specified | 80% | fishersci.ca |

| This compound | 0.08 mol (10 g) | Acetone | Ice bath (stirred for 30 min) | Not specified | 75% (crude) | fishersci.ca |

Polymerization Mechanisms and Kinetics Involving N Methylolmaleimide

Radical Polymerization of N-Methylolmaleimide and its Derivatives

Radical polymerization is a widely used method for polymerizing maleimide (B117702) derivatives, including this compound researchgate.net. The olefinic bonds in maleimide and its derivatives are reactive under free radical initiation conditions researchgate.net.

Homopolymerization Studies

Homopolymerization of N-substituted maleimides via free radical mechanisms has been studied researchgate.net. These reactions typically involve initiation, propagation, and termination steps characteristic of radical polymerization. Studies have shown that the nature of the N-substituent can influence the homopolymerization behavior and the properties of the resulting polymaleimides. For N-substituted maleimides, the kinetic order with respect to the monomer is typically 1.0 researchgate.net. The resulting homopolymers often exhibit relatively low molecular weights researchgate.net. The end groups of the polymer chains can be characterized using techniques such as MALDI-TOF, GPC, and NMR, which can provide insights into the initiation and termination mechanisms researchgate.net. For instance, it has been observed that polymerization can be initiated by solvent radicals, and termination might be controlled by chain transfer to the solvent through hydrogen abstraction researchgate.net.

Copolymerization with Various Monomers

This compound and its derivatives readily copolymerize with a variety of monomers through radical polymerization, leading to copolymers with diverse structures and properties. The electron-deficient nature of the maleimide double bond makes it particularly prone to alternating copolymerization with electron-rich monomers.

Copolymerization of maleimides with styrene (B11656) is a well-established method to produce styrene-maleimide interpolymers. Styrene (PubChem CID 7501) fishersci.ieuni.lu is an electron-rich monomer, and its copolymerization with electron-deficient maleimides, like this compound, often favors the formation of alternating copolymers. This alternating tendency is influenced by the difference in the electronic properties of the monomers. Studies on the radical copolymerization of N-substituted maleimides with α-substituted styrenes have investigated the effect of substituents on reactivity and the thermal and optical properties of the resulting copolymers surrey.ac.uk. Copolymers of this compound with monomers like α-methylstyrene have been synthesized google.com.

This compound also undergoes radical copolymerization with acrylate (B77674) and methacrylate (B99206) monomers. Acrylates such as butyl acrylate (PubChem CID 8846) wikipedia.orgwikidata.orguni.lutjcyindustrialchem.com and methacrylates like methyl methacrylate (PubChem CID 6658) nih.govwikipedia.orgfishersci.canih.gov are common comonomers. These copolymerizations allow for the incorporation of the this compound unit into acrylic backbones, combining the properties of both monomer types. Copolymers of this compound with methyl methacrylate and n-butyl acrylate have been reported google.com. The copolymerization of N-substituted maleimides with alkyl acrylates has been explored for synthesizing copolymers with desired thermal stability and mechanical properties capes.gov.br. Reactivity ratios in copolymerization can be determined using techniques like ¹H-NMR spectroscopy capes.gov.br.

While the outline specifically mentions "Thiol-Dibromomaleimide Polymerization" in the context of this compound, the search results primarily discuss dibromomaleimide (PubChem CID 14279 fishersci.cafishersci.ca, also referred to as 2,3-Dibromomaleimide sigmaaldrich.com) and its reactions, particularly in the context of Michael addition or reactions involving the bromine atoms sigmaaldrich.comcenmed.comuni.lu. Dibromomaleimide can undergo reactions with thiols, which is a type of Michael addition or nucleophilic substitution depending on the specific conditions and the nature of the thiol. While maleimides, in general, can react with thiols, and dibromomaleimide has reactive bromine atoms, direct radical polymerization involving both a thiol and dibromomaleimide alongside this compound in a single polymerization mechanism is not explicitly detailed in the provided search results. However, maleimides are known to react with thiols via Michael addition, which is a step-growth mechanism, not typically a radical chain-growth polymerization. Further research would be needed to clarify a radical polymerization mechanism specifically involving this compound, a thiol, and dibromomaleimide.

Kinetic Aspects of Free Radical Polymerization

The kinetics of free radical polymerization of maleimides, including N-substituted derivatives, have been investigated. The rate of polymerization is generally influenced by the concentrations of the monomer and the initiator wikipedia.org. For N-substituted maleimides, the kinetic order with respect to the initiator is typically in the range of 0.71 to 0.75, and the order with respect to the monomer is 1.0 researchgate.net. Chain transfer to the solvent can play a significant role in determining the apparent order with respect to the initiator and can lead to lower molecular weights researchgate.net. The kinetics of copolymerization can be studied to determine monomer reactivity ratios, which describe the relative preference of a propagating chain radical for adding one monomer over the other. These reactivity ratios are crucial for predicting copolymer composition. Techniques like ¹H-NMR spectroscopy are used to determine copolymer composition and reactivity ratios capes.gov.br.

Table 1: Selected Monomer Reactivity Ratios in Radical Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

| N-(4-carboxy-phenyl)maleimide | N-vinyl-2-pyrrolidone | 0.035 | 1.013 | researchgate.net |

| Methyl acrylate (MA) | Di(ethylene glycol) methyl ether methacrylate (DEGMEMA) | - | - | rsc.org |

| Methylenelactide | Styrene | - | - | beilstein-journals.org |

| Methylenelactide | Methyl methacrylate | - | - | beilstein-journals.org |

Note: Specific reactivity ratios for this compound with all listed monomers were not explicitly found in the provided snippets, but the table includes examples of reactivity ratios for related maleimide and acrylate/methacrylate copolymerizations to illustrate the type of data relevant to kinetic studies.

The kinetics of radical polymerization can deviate from ideal behavior, sometimes showing a rapid increase in molecular weight initially, followed by a more controlled increase at higher conversions beilstein-journals.org. This can be attributed to a mixed mechanism involving both free radical and controlled radical polymerization characteristics beilstein-journals.org.

Table 2: Homopolymer Properties (Illustrative Example based on related maleimides)

| Polymer Type | Initial Decomposition Temperature (°C) | Solubility in Organic Solvents |

| Poly[N-(phenyl)maleimide] | Higher than copolymers | Soluble in common solvents |

| Poly[N-4-(methylphenyl)maleimide] | Higher than copolymers | Soluble in common solvents |

| Poly[N-3-(chlorophenyl)maleimide] | Higher than copolymers | Soluble in common solvents |

| Homopolymer of maleimide | 300-580 | Soluble in common solvents |

Note: Data specifically for poly(this compound) homopolymer were not found in the provided snippets. The table presents data for homopolymers of related N-substituted maleimides to illustrate typical properties.

The thermal properties of polymaleimides and their copolymers, such as decomposition temperatures, are often characterized, demonstrating their potential for high-temperature applications researchgate.netcapes.gov.br.

Role of Initiators and Solvents

In free radical polymerization, the choice of initiator and solvent significantly impacts the reaction kinetics and the characteristics of the resulting polymer fishersci.co.ukfishersci.ca. Initiators generate the free radicals that start the polymerization chain reaction fishersci.co.uk. Their efficiency and decomposition rate are key factors fishersci.ie. Solvents can influence the solubility of the monomer, polymer, and initiator, as well as affect the propagation and termination rates through viscosity and interactions with the reacting species wikipedia.orgfishersci.fifishersci.ca. For other N-substituted maleimides, radical transfer to the solvent has been identified as a significant factor influencing the apparent order with respect to the initiator nih.gov. While specific studies detailing the kinetic impact of various initiators and solvents on this compound homopolymerization kinetics are limited, general principles from the polymerization of related vinyl monomers and maleimides suggest that the polarity of the solvent and the nature of the initiator (e.g., thermal vs. redox) would play a role in the polymerization rate and control.

Controlled/Living Polymerization Techniques

Controlled/Living Radical Polymerization (CRP) techniques offer significant advantages over traditional free radical polymerization, allowing for better control over molecular weight, polydispersity, and polymer architecture alfa-chemistry.com. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are two prominent CRP methods that have been explored for polymerizing maleimide derivatives.

Atom Transfer Radical Polymerization (ATRP) utilizing this compound Initiators

This compound derivatives have been utilized in the development of ATRP initiating systems, particularly for creating functional polymers and bioconjugates nih.govfishersci.ptfishersci.ca. ATRP relies on a reversible deactivation of propagating radicals by a transition metal complex, which allows for controlled chain growth wikipedia.orgfishersci.nonih.gov.

The synthesis of ATRP initiators incorporating the this compound structure enables the subsequent polymerization of various monomers from a site specifically introduced via the maleimide functionality. This approach is particularly valuable for conjugating polymers to molecules containing thiol groups, as maleimides readily undergo Michael addition reactions with thiols fishersci.cafishersci.ca.

Albumin Macroinitiator Development

This compound has been employed in the development of albumin-based macroinitiators for ATRP nih.govfishersci.ptfishersci.ca. This process typically involves modifying this compound to incorporate an ATRP initiating group, such as a bromoisobutyryl moiety nih.govfishersci.pt. This modified maleimide derivative can then be conjugated to albumin, often through a reaction with cysteine residues present in the protein nih.govfishersci.ptfishersci.ca. The resulting albumin-macroinitiator can subsequently initiate the ATRP of suitable monomers, leading to the formation of well-defined polymer-protein conjugates nih.govfishersci.pt. This method allows for the synthesis of hybrid materials combining the properties of proteins and synthetic polymers nih.gov.

Synthesis of Protein-Conjugated ATRP Initiators

The synthesis of protein-conjugated ATRP initiators utilizing this compound involves several steps. First, this compound is typically functionalized to introduce a group capable of initiating ATRP, such as an α-bromoisobutyryl group nih.govfishersci.pt. This functionalization can be achieved through reactions like esterification with compounds such as α-bromoisobutyryl bromide nih.govfishersci.pt. The resulting N-substituted maleimide derivative, now bearing an ATRP initiating site, can then be conjugated to a protein nih.govfishersci.ptfishersci.ca. The maleimide group's reactivity towards thiol groups on proteins (like cysteine residues) is commonly exploited for this conjugation nih.govfishersci.ptfishersci.ca. This site-specific conjugation allows for the controlled growth of polymer chains from the protein surface via ATRP nih.govsigmaaldrich.com.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique applicable to a wide range of monomers, including maleimides fishersci.seguidetopharmacology.org. It involves the use of a chain transfer agent (CTA) that reversibly reacts with propagating radicals, establishing an equilibrium between active and dormant chains and leading to controlled polymerization fishersci.sefishersci.at.

While RAFT polymerization has been successfully applied to the polymerization and copolymerization of various N-substituted maleimides fishersci.ca, specific detailed studies on the RAFT homopolymerization of this compound are not prominently featured in the consulted literature. Studies have reported RAFT copolymerization involving other maleimide derivatives fishersci.casigmaaldrich.com, demonstrating the general applicability of the technique to this class of monomers. The success of RAFT polymerization is highly dependent on the appropriate selection of the RAFT agent based on the monomer structure fishersci.sefishersci.at. Although direct kinetic data for this compound RAFT homopolymerization is limited, the principles of RAFT polymerization suggest that with a suitable CTA, controlled polymerization of this compound should be achievable, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

Polycondensation Reactions

Polycondensation is a type of step-growth polymerization that involves the reaction of monomers with the elimination of a small molecule, such as water or alcohol. farabi.universitytaylorandfrancis.com This process is crucial in the synthesis of various polymers, including polyurethanes. farabi.universitytaylorandfrancis.com

Polyurethane networks are typically formed by the reaction of di- or polyisocyanates with di- or polyols. tandfonline.comtandfonline.com N-Hydroxymethylmaleimide, possessing a hydroxyl group, can act as a polyol or be incorporated into polyol-based prepolymers, thereby introducing maleimide functionalities into the polyurethane structure. tandfonline.comtandfonline.com These maleimide groups can then be utilized for further reactions, such as Diels-Alder cycloadditions, to create crosslinked networks, including thermoresponsive polyurethanes. tandfonline.comtandfonline.comresearchgate.net

Highly functional maleimide prepolymers can be synthesized through the isocyanate-alcohol reaction involving N-hydroxymethylmaleimide, glycerol, and diisocyanates like 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI). tandfonline.comtandfonline.com These prepolymers can then be crosslinked with furan-functionalized compounds via the Diels-Alder reaction to form thermoreversible polyurethane networks. tandfonline.comtandfonline.com

The fundamental reaction in the formation of polyurethanes is the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH), which forms a urethane (B1682113) linkage (-NH-COO-). poliuretanos.netkuleuven.be This reaction is exothermic and can be catalyzed by bases, such as tertiary amines or organometallic compounds. poliuretanos.net

Studies on the alcoholysis of isocyanates suggest a multimolecular mechanism involving the alcohol, where two or three alcohol molecules may be implicated in the reaction. kuleuven.benih.gov The nucleophilic addition typically occurs across the N=C bond of the isocyanate. kuleuven.benih.gov The reactivity of alcohols in this reaction is influenced by their structure, with primary alcohols generally being more reactive than secondary or tertiary alcohols due to steric hindrance. poliuretanos.netkuleuven.be

In the context of polyurethane synthesis using N-hydroxymethylmaleimide, the hydroxyl group of N-hydroxymethylmaleimide reacts with isocyanates to incorporate the maleimide moiety into the polymer backbone or as a pending group in a prepolymer. tandfonline.comtandfonline.com This isocyanate-alcohol reaction is a key step in creating maleimide-functionalized polyurethane precursors for subsequent network formation. tandfonline.comtandfonline.com

The crosslinking density of a polymer network significantly influences its physical and mechanical properties, such as thermal behavior, swelling capacity, and mechanical strength. tandfonline.comtandfonline.comsabtechmachine.commdpi.com In polyurethane networks formed using maleimide-functionalized prepolymers and furan-based crosslinkers via Diels-Alder reaction, the crosslinking density is affected by the functionality of the maleimide prepolymer and the nature of the furan (B31954) coupling agent. tandfonline.comtandfonline.com

Network formation occurs when polyfunctional monomers or prepolymers react to form a three-dimensional structure. farabi.universityresearchgate.net In the case of polyurethane networks involving N-hydroxymethylmaleimide, the maleimide groups on the prepolymer react with furan groups on a crosslinking agent through a Diels-Alder cycloaddition, creating reversible covalent crosslinks. tandfonline.comtandfonline.comresearchgate.net

The density of the resulting network can be evaluated through methods like swelling tests. tandfonline.comtandfonline.com Research indicates that denser networks can be obtained by controlling the functionality of the reactants. tandfonline.comtandfonline.com For instance, using an epoxy-based furan coupling agent resulted in denser networks compared to using furan-functionalized polyurethanes. tandfonline.comtandfonline.com

The crosslink density is a primary structural factor affecting the properties of polyurethanes. sabtechmachine.com It is related to the molecular weight and functionality of the polyols and polyisocyanates used. sabtechmachine.com For example, in soft foams, the crosslink density impacts compression set, tensile strength, and elongation. sabtechmachine.com Higher crosslink density generally leads to increased compression strength and temperature resistance in rigid foams, but can reduce tensile strength and elongation. sabtechmachine.com

Studies on polyurethane elastomers have shown that increasing the ratio of reactants can lead to a decrease in the apparent average molecular weight between crosslinks (Mc) and an increase in the network chain density (N0). mdpi.com This indicates the formation of more chemical crosslinking points. mdpi.com

Here is an example of how crosslinking density can affect properties, based on research findings:

| Network Type | Crosslinking Agent | Network Density | De-crosslinking Temperature |

| Thermoreversible Polyurethane Network tandfonline.comtandfonline.com | Epoxy-based furan | Denser | Lower |

| Thermoreversible Polyurethane Network tandfonline.comtandfonline.com | Furan-functionalized PU | Looser | Higher |

This table illustrates the correlation between the type of crosslinking agent used in the Diels-Alder reaction with maleimide-functionalized polyurethanes and the resulting network density and de-crosslinking temperature. tandfonline.comtandfonline.com

Chemical Reactivity and Reaction Mechanisms of N Methylolmaleimide

Nucleophilic Reactions

N-Methylolmaleimide undergoes nucleophilic reactions, predominantly at the electron-deficient double bond of the maleimide (B117702) ring. These reactions typically involve the addition of a nucleophile across the carbon-carbon double bond.

Michael Addition Reactions

The maleimide group is a classic Michael acceptor due to the electron-withdrawing effect of the flanking carbonyl groups on the double bond. wikipedia.orgmasterorganicchemistry.com This makes the β-carbon of the double bond electrophilic and receptive to attack by various nucleophiles. masterorganicchemistry.com

With Amines (e.g., γ-Aminopropyltriethoxysilane)

Amines are known to readily participate in Michael addition reactions with maleimides. wikipedia.orgnih.govresearchgate.net The reaction involves the nucleophilic attack of the amine nitrogen on the β-carbon of the maleimide double bond, followed by proton transfer to yield the corresponding succinimide (B58015) derivative. wikipedia.orgmasterorganicchemistry.com

γ-Aminopropyltriethoxysilane (APTES) is an example of an amine that can react with maleimide moieties via Michael addition. researchgate.netd-nb.info This reaction has been utilized in the functionalization of materials, such as in the preparation of hybrid nanocomposites. researchgate.netd-nb.info Research has shown that the Michael addition reaction occurs between the pendant maleimide moieties and γ-aminopropyltriethoxysilane, which can act as a crosslinking agent. researchgate.netd-nb.info Fourier-transform infrared (FTIR) spectroscopy has been used to confirm the occurrence of this Michael addition reaction. researchgate.netd-nb.info

Data regarding the Michael addition of amines to maleimides indicates that the reaction can proceed efficiently, with factors such as the nature of the amine and reaction conditions influencing the outcome. nih.gov For instance, studies on the Michael addition of benzylamines to α,β-unsaturated esters (structurally related Michael acceptors) under microwave irradiation have shown significant decreases in reaction time and increases in product yields compared to traditional methods. nih.gov While this specific study is not on this compound, it illustrates the general principles and potential efficiency of amine Michael additions to electron-deficient alkenes.

Substitution Reactions

While Michael addition is the prevalent reaction pathway for nucleophiles attacking the maleimide double bond, the N-methylol group can undergo substitution reactions. The hydroxyl group attached to the nitrogen atom is susceptible to displacement by suitable nucleophiles or can be involved in reactions that replace the methylol group itself. Research indicates that N-substituted maleimides can undergo substitution reactions with thiol nucleophiles, in contrast to the addition reaction observed with unsubstituted maleimide. acs.org While this research focuses on halomaleimides, it highlights the potential for substitution reactions on the maleimide ring depending on the N-substituent. Additionally, the replacement of the N-methylol group has been referenced in the context of preparing other maleimide derivatives. google.com

Electrophilic Reactions

The maleimide double bond is electron-deficient, making it generally unreactive towards electrophilic addition reactions that are typical for electron-rich alkenes. However, the N-methylol group contains a hydroxyl functionality, which can participate in reactions involving electrophilic species or act as a site for electrophilic attack under certain conditions. For instance, the oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be attacked by electrophiles. Additionally, the hydrogen atom of the hydroxyl group is slightly acidic and can be abstracted by a strong base. The maleimide ring itself can undergo electrophilic substitution under forcing conditions, although this is not a characteristic reaction due to its electron-deficient nature.

Pericyclic Reactions

Pericyclic reactions involve a concerted rearrangement of electrons through a cyclic transition state. The maleimide moiety in this compound is particularly known for its reactivity in one type of pericyclic reaction: the Diels-Alder reaction.

Diels-Alder Reactions with Dienes

Maleimides, including N-substituted derivatives like this compound, are excellent dienophiles in Diels-Alder reactions. fishersci.cawikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene or alkyne, in this case, the maleimide double bond) to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The electron-withdrawing carbonyl groups adjacent to the double bond in maleimides enhance their reactivity as dienophiles by lowering the energy of the lowest unoccupied molecular orbital (LUMO), facilitating the interaction with the highest occupied molecular orbital (HOMO) of the diene. masterorganicchemistry.comresearchgate.net

The reaction typically proceeds with good regio- and stereochemical control, making it a valuable tool in organic synthesis for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com Research on the chemistry of maleimide and its derivatives, including this compound, has highlighted their reactivity in vinyl-type polymerization under free radical or anionic initiation, alongside their participation in Diels-Alder reactions. researchgate.net Studies specifically investigating the chemistry of Maleimide and this compound have detailed their synthesis and reactivity, confirming the dienophilic character of the maleimide double bond. nih.govacs.org

Data from studies on Diels-Alder reactions involving maleimide systems demonstrate their effectiveness as dienophiles with various conjugated dienes, leading to the formation of diverse cyclic adducts. researchgate.net The reaction conditions, such as temperature and solvent, can influence the reaction rate and selectivity.

Exo/Endo Selectivity

In Diels-Alder reactions, the reaction between a diene and a dienophile, such as this compound, can lead to the formation of two possible stereoisomers: the endo product and the exo product. This stereoselectivity is often governed by kinetic or thermodynamic control. The "endo rule" generally states that the endo product is favored under kinetic control due to secondary orbital interactions in the transition state, while the exo product is typically the thermodynamically more stable isomer. umich.eduresearchgate.net

While a widespread perception exists that many Diels-Alder reactions exhibit high endo selectivity, recent studies have challenged this for simpler systems. However, dienophiles like N-methylmaleimide (a related maleimide derivative) have been shown to behave differently in Diels-Alder reactions with 1,3-butadiene (B125203) compared to simpler mono-substituted alkenic dienophiles, suggesting that the N-substituted maleimide structure can influence the endo:exo ratio. nih.govrsc.org The specific exo/endo selectivity involving this compound would depend on the nature of the diene and the reaction conditions, including temperature and the presence of catalysts. For instance, the reaction of N-phenylmaleimide with furan (B31954), a system analogous to NMM reactions, is used to demonstrate endo and exo stereochemistry, where the isomers can be identified and separated. umich.edu

Thermoreversibility in Diels-Alder Adducts

Diels-Alder reactions involving maleimides and appropriate dienes can be thermoreversible, meaning the cycloaddition product can dissociate back into the original diene and dienophile upon heating (retro-Diels-Alder reaction). This thermoreversibility is a key feature exploited in the design of self-healing materials and recyclable polymers. tandfonline.comresearchgate.netresearchgate.netnih.gov

The thermoreversibility is dependent on the specific diene-maleimide pair and the reaction conditions. For example, Diels-Alder adducts formed from furan and maleimides are known to undergo retro-Diels-Alder reactions at elevated temperatures. tandfonline.comresearchgate.netresearchgate.netnih.gov Studies on furan-protected N-hydroxymethylmaleimide (a protected form of NMM) have shown its use in preparing thermoreversible polyurethane networks via Diels-Alder reactions. tandfonline.comresearchgate.net The de-crosslinking temperature of these networks is influenced by the functionalities of the furan and maleimide, as well as the nature of the diene. tandfonline.comtandfonline.com Different adducts can exhibit varying de-crosslinking temperatures, allowing for selective deprotection and functionalization via temperature modulation. nih.gov

Polymer Analogous Reactions and Post-Polymerization Modification

This compound and its derivatives are valuable monomers and functionalizing agents in polymer chemistry, particularly for creating polymers with reactive sites that can undergo post-polymerization modification. digitellinc.comgoogle.com The maleimide group's reactivity allows for functionalization of pre-formed polymers.

Functionalization of Pendant Maleimide Moieties

Polymers containing pendant maleimide groups, which can be introduced through the polymerization of maleimide-containing monomers like NMM or through polymer-analogous reactions, offer versatile platforms for post-polymerization functionalization. digitellinc.comnih.govresearchgate.netresearchgate.net The electron-deficient double bond of the maleimide is highly reactive towards nucleophiles, particularly thiols, via Michael addition reactions. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org

This thiol-maleimide "click" chemistry is widely used due to its efficiency, specificity, and ability to proceed under mild conditions, even in aqueous environments. researchgate.netrsc.orgrsc.org It allows for the facile attachment of various functional molecules, such as peptides, biomolecules, or other chemical moieties, to the polymer backbone. rsc.orgrsc.org For instance, maleimide-functionalized polymers have been modified with thiol-containing peptides for cell adhesion studies. rsc.org The success of such functionalization can be verified using techniques like FTIR, NMR, and other spectroscopic methods. nih.govresearchgate.net

Imide N-H Group Functionalization

While this compound has a methylol group on the nitrogen, other maleimide derivatives or maleimide-containing polymers may have an N-H imide group. This N-H proton is weakly acidic and can participate in reactions. wikipedia.orgacs.org Functionalization at the imide nitrogen can introduce new properties or reactive sites into the polymer.

Imide-yne Click Reactions

The imide N-H group can undergo functionalization through "click" type reactions, such as the imide-yne click reaction. This reaction involves the addition of an imide N-H bond across a carbon-carbon triple bond (alkyne). acs.orgrsc.org

Advanced Applications and Materials Science Incorporating N Methylolmaleimide

Polymeric Materials and Composites

The incorporation of the maleimide (B117702) moiety is a key strategy for synthesizing robust polymeric materials and composites. These materials find use in sectors requiring high thermal stability, mechanical strength, and novel functionalities like self-healing capabilities.

N-Methylolmaleimide is a functional precursor in the family of thermosetting polyimides, particularly those based on bismaleimides (BMIs). BMIs are a class of high-performance thermosetting resins known for their excellent thermal and thermo-oxidative stability. lew.ro Unlike condensation polyimides, which release volatile byproducts during curing, BMIs polymerize through addition reactions across their terminal maleimide double bonds. polymerinnovationblog.com This mechanism, which includes Michael addition and free-radical polymerization, allows for the fabrication of void-free, thick composite parts. polymerinnovationblog.comresearchgate.net

The resulting cross-linked polyimide networks exhibit high glass transition temperatures (Tg), superior mechanical properties, and long-term durability at elevated temperatures. lew.ro These characteristics make them suitable for demanding applications in the aerospace, electronics, and automotive industries as matrix resins for advanced composites, structural adhesives, and high-temperature coatings. polymerinnovationblog.comresearchgate.net The formulation of BMI resins can be tailored by reacting them with various co-monomers, such as diamines, to modify properties like toughness and processability through chain extension via Michael addition. polymerinnovationblog.com

| Property | Typical Value/Characteristic | Significance |

|---|---|---|

| Curing Mechanism | Addition Polymerization (e.g., Michael Addition, Free-Radical) | No evolution of volatiles, enabling thick, void-free components. polymerinnovationblog.com |

| Thermal Stability | Stable up to 290-450 °C | Suitable for high-temperature applications. lew.ro |

| Glass Transition Temp (Tg) | High, often >250 °C | Maintains mechanical properties at elevated temperatures. lew.ro |

| Mechanical Properties | High strength and stiffness | Ideal for structural composites and adhesives. researchgate.net |

| Dielectric Constant | Low (e.g., 2.9 - 3.5 at 1 kHz) | Useful for electronic applications like printed circuit boards. lew.ro |

The maleimide functional group is instrumental in the synthesis of organic-inorganic hybrid nanocomposites, where organic polymers are covalently bonded to inorganic networks at the nanoscale. radtech.org This integration combines the desirable properties of both components, such as the flexibility and processability of polymers with the rigidity and thermal stability of ceramics. ekb.eg

The sol-gel process is a versatile chemical method for producing hybrid materials at low temperatures. researchgate.netmdpi.com In this process, metal alkoxide precursors, such as tetraethoxysilane (TEOS) for silica (B1680970) (SiO2) or titanium isopropoxide for titania (TiO2), undergo hydrolysis and polycondensation reactions to form a stable solution of colloidal particles (a 'sol'). mdpi.comnih.gov This sol then gels to form a three-dimensional inorganic network.

When this reaction is performed in the presence of a maleimide-functionalized polymer, the organic phase can be incorporated directly into the inorganic matrix. nih.gov Covalent linkages between the organic and inorganic components can be established, for instance, through a Michael addition reaction between the maleimide group and a coupling agent like γ-aminopropyltriethoxysilane (γ-APS), which can then co-condense with the metal alkoxide network. researchgate.net This approach prevents phase separation and results in a homogeneous nanocomposite material. researchgate.netresearchgate.net

A specific example of these materials is the creation of maleimide-functionalized polystyrene (PSMA)-silica/titania hybrid nanocomposites. nih.gov These materials are synthesized by an in situ sol-gel reaction within a PSMA polymer solution. researchgate.net The process begins with the hydrolysis and polycondensation of TEOS and titanium isopropoxide, forming SiO2 and TiO2 networks within the polymer matrix. nih.gov

The resulting PSMA-SiO2/TiO2 hybrid films exhibit enhanced thermal stability compared to the pure polymer. The incorporation of the inorganic TiO2 phase, in particular, has been shown to significantly increase the glass transition temperature (Tg) of the material due to the formation of rigid Si-O-Ti and Ti-O-Ti linkages and the restriction of polymer chain mobility. nih.gov Characterization using techniques such as FTIR and NMR confirms the covalent bonding at the organic-inorganic interface and the successful formation of the hybrid structure. nih.govresearchgate.net

| Sample Designation | Weight Percentage of TiO2 (%) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| PSMA-Si-Ti a | 14.8 | 151.0 |

| PSMA-Si-Ti b | 12.5 | 167.4 |

| PSMA-Si-Ti c | 10.0 | 174.5 |

| PSMA-Si-Ti d | 7.5 | 123.2 |

| PSMA-Si-Ti e | 5.0 | 103.3 |

The maleimide functional group is a key component in the design of self-healing polymers, which can intrinsically repair damage. This functionality is often achieved by creating reversible cross-links within the polymer network. mdpi.com A prominent method for this is the use of the Diels-Alder cycloaddition reaction, a thermally reversible reaction between a diene (commonly a furan (B31954) group) and a dienophile (the maleimide group). ymerdigital.com

At moderate temperatures, the furan and maleimide groups react to form strong covalent cross-links. When the material is damaged and subsequently heated, the reverse reaction (retro-Diels-Alder) occurs, breaking these cross-links and allowing the polymer to flow and heal the crack. Upon cooling, the forward Diels-Alder reaction reforms the cross-links, restoring the material's integrity and mechanical properties. mdpi.com This process can be repeated multiple times. The incorporation of maleimide-functionalized nanofillers, such as modified graphene oxide, into the polymer matrix can further enhance both the mechanical strength and the efficiency of the self-healing process. mdpi.com This technology is particularly promising for coatings, where it can be used to repair minor scratches and extend the aesthetic and functional lifetime of a product. ymerdigital.com

Polythioethers are polymers containing sulfide (B99878) linkages in their backbone. The synthesis of these materials can be achieved through the efficient thiol-maleimide Michael addition reaction. acs.org In this process, multifunctional thiols react with bismaleimides to form a cross-linked polythioether network. The maleimide group, such as that on this compound, serves as the reactive site for the addition of the thiol, leading to the formation of a stable thiosuccinimide adduct. nih.govresearchgate.net

Interestingly, the same chemistry that forms these polymers can also be harnessed for their controlled degradation. The thiosuccinimide linkage is susceptible to cleavage under specific conditions. One method involves a retro-Michael reaction, where the addition of an excess of a simple monothiol can lead to an exchange reaction that breaks down the polymer network into smaller, soluble fragments. acs.org A second degradation pathway is mediated by radicals. nih.govresearchgate.net In the presence of a photo- or chemical-initiator, radicals can be generated that attack and irreversibly cleave the thiosuccinimide bond. nih.gov The extent of this degradation can be controlled by the concentration of the radical initiator, offering a method for creating on-demand degradable materials. researchgate.net

| Mechanism | Stimulus | Process Description | Reversibility | Reference |

|---|---|---|---|---|

| Thiol Exchange | Excess monothiol | Displacement of polymer-thiol linkages via a retro-Michael/Michael addition equilibrium. | Reversible in principle | acs.org |

| Radical-Mediated Cleavage | Photo- or chemical-initiator (e.g., UV light) | Radicals attack and cleave the thiosuccinimide bond, converting it to a succinimide (B58015). | Irreversible | nih.govresearchgate.net |

Organic-Inorganic Hybrid Nanocomposites

Biomedical and Biotechnological Research

This compound and its derivatives are pivotal in advancing biomedical and biotechnological research, offering versatile tools for bioconjugation, drug delivery, and enzyme technologies. The reactivity of the maleimide group towards thiol functionalities is central to these applications, enabling the precise modification and functionalization of biomolecules.

Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a fundamental technique in biomedical research. Maleimides are frequently used reagents for this purpose due to their high reactivity and specificity towards sulfhydryl groups. nih.gov

The reaction between a maleimide and the thiol group of a cysteine residue is a cornerstone of protein conjugation. nih.gov This reaction, a Michael addition, results in the formation of a stable thioether bond, effectively linking the maleimide-containing molecule to the protein. creativepegworks.com Cysteine is an attractive target for site-specific modification because of its relatively low natural abundance in proteins, allowing for precise control over the conjugation site. ucl.ac.ukucl.ac.uk

The stability of the resulting conjugate is a critical factor. While N-alkyl maleimides form conjugates, they can be susceptible to a retro-Michael reaction, leading to deconjugation. nih.gov Research has shown that N-aryl substituted maleimides can form more stable conjugates. nih.gov Furthermore, strategies like transcyclization, where the initial thioether adduct rearranges to a more stable six-membered ring, have been developed to prevent the reversal of the conjugation reaction, ensuring the long-term stability of the bioconjugate. creativepegworks.com

Key Features of Cysteine-Maleimide Conjugation:

| Feature | Description | Source(s) |

| Reaction Type | Michael Addition | creativepegworks.com |

| Target Residue | Cysteine (thiol group) | nih.govucl.ac.uk |

| Bond Formed | Stable Thioether | creativepegworks.com |

| Key Advantage | High specificity and reactivity | nih.gov |

| Potential Issue | Retro-Michael reaction (deconjugation) | nih.gov |

| Stability Enhancement | Transcyclization, N-aryl substitution | creativepegworks.comnih.gov |

Disulfide bonds are crucial for maintaining the tertiary structure and stability of many proteins. ucl.ac.uknih.gov A powerful bioconjugation strategy involves the reduction of a native disulfide bond to yield two free cysteine residues, which can then be "re-bridged" with a bis-reactive maleimide derivative. ucl.ac.uknih.gov This approach not only allows for the introduction of new functionality but also helps to preserve the protein's original structure by mimicking the role of the disulfide bond. ucl.ac.uknih.gov

This technique has been successfully applied to various proteins, including the peptide hormone somatostatin (B550006) and larger molecules like antibodies and their fragments. ucl.ac.uk The use of dithiomaleimides in an in situ reduction-bridging strategy has been shown to be particularly effective, as it rapidly sequesters the free cysteine thiols, minimizing the risk of protein unfolding or aggregation. nih.gov This method facilitates the attachment of various functional moieties, such as polyethylene (B3416737) glycol (PEG), biotin, or fluorescent labels. ucl.ac.uk

DNA Nanostructure Coating and Drug Delivery Systems

DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct precisely defined nanostructures for various biomedical applications, including drug delivery. nih.govnih.gov Chemical modification of these DNA nanostructures is essential to enhance their stability, facilitate the loading of therapeutic cargo, and enable targeted delivery. nih.govresearchgate.netfrontiersin.org

While direct applications of this compound in this specific context are not extensively detailed in the provided sources, the underlying principles of bioconjugation are highly relevant. Maleimide-functionalized moieties can be used to attach therapeutic molecules or targeting ligands to DNA nanostructures that have been modified to include thiol groups. This allows for the site-specific conjugation of drugs, overcoming limitations of non-covalent loading methods like intercalation. nih.gov The enhanced stability offered by chemical modifications can also protect the DNA nanostructures from enzymatic degradation in biological environments. nih.govfrontiersin.org The versatility of this approach allows for the creation of multifunctional drug delivery systems designed to overcome biological barriers and achieve targeted therapeutic effects. frontiersin.orgresearchgate.net

Enzyme Immobilization and Design

Enzyme immobilization is a critical technology that enhances the stability and reusability of enzymes for industrial and biotechnological applications. nih.govnih.gov By confining enzymes to a solid support, their operational stability against changes in temperature, pH, and solvents can be significantly improved. nih.govnih.gov

Polymers functionalized with maleimide groups, such as this compound-activated polymers, can serve as supports for the covalent immobilization of enzymes. wordpress.com This method typically involves the reaction of the maleimide groups on the polymer with thiol groups present on the enzyme's surface, often from cysteine residues. e-asct.org The nature of the polymer support can influence not only the physical properties of the system but also the catalytic performance of the immobilized enzyme. wordpress.com This covalent attachment strategy provides a stable linkage, minimizing enzyme leaching from the support and allowing for their repeated use in continuous processes. nih.govnih.gov

Comparison of Enzyme Immobilization Strategies:

| Immobilization Method | Principle | Advantages | Disadvantages |

| Non-Covalent Adsorption | Physical or electrostatic interactions with a support. nih.gov | Simple, no chemical modification needed. nih.gov | Weak, reversible binding can lead to enzyme leaching. nih.gov |

| Covalent Attachment (e.g., via Maleimides) | Formation of stable covalent bonds between the enzyme and the support. nih.govwordpress.com | Strong, stable attachment, minimizes leaching, improves operational stability. nih.govnih.govwordpress.com | Can potentially alter enzyme conformation and activity if active site is involved. nih.gov |

| Entrapment | Physical confinement of the enzyme within a polymer matrix or capsule. e-asct.org | Protects enzyme from harsh environments, minimizes leaching. e-asct.org | Can create mass transfer limitations for the substrate and product. |

| Cross-Linking | Covalent linking of enzyme molecules to each other to form aggregates (CLEAs) or crystals (CLECs). e-asct.org | High enzyme loading, carrier-free. e-asct.org | Can lead to diffusion limitations and potential loss of activity. |

Advanced Functional Polymers

Maleimide-functionalized polymers are a class of materials with significant applications in materials science and biomedicine. These polymers are reactive towards molecules containing thiol groups, making them highly valuable for bioconjugation and the development of functional materials. nanosoftpolymers.com Polymers incorporating maleimide moieties, including derivatives of this compound, can be used as crosslinkers for the PEGylation of proteins and peptides, as well as for the modification of nanoparticles and other surfaces. nanosoftpolymers.com The reaction of the maleimide group with thiols is typically efficient at a pH range of 5.0-6.5. nanosoftpolymers.com A wide variety of polymer architectures, such as 4-arm and 8-arm PEG-Maleimide, are available, offering versatility in the design of complex, functional polymer constructs. nanosoftpolymers.com

Thermoresponsive Networks

There is no available scientific literature that describes the synthesis, properties, or performance of thermoresponsive networks incorporating this compound. Research in the field of thermoresponsive polymers, materials that exhibit a significant change in their physical properties with temperature, predominantly focuses on other monomers and crosslinking agents. While maleimide derivatives are utilized in polymer chemistry for crosslinking, their specific role in creating thermoresponsive behavior, particularly for the N-methylol derivative, has not been documented in the reviewed literature. Consequently, no data tables or detailed research findings on the use of this compound in thermoresponsive networks can be provided.

Flame Retardant Materials

Similarly, a thorough review of scientific databases did not yield any studies on the use of this compound as a flame retardant. The development of flame-retardant materials often involves the incorporation of phosphorus, nitrogen, halogen, or inorganic compounds to inhibit or suppress combustion. While some N-methylol compounds, such as N-methylol phosphonopropionamide derivatives, have been investigated for their flame-retardant properties, there is no specific information available regarding the efficacy or mechanism of this compound for this purpose. nih.govresearchgate.net Therefore, no research findings or data tables concerning the application of this compound in flame-retardant materials can be presented.

Computational and Theoretical Studies of N Methylolmaleimide Systems

Quantum Mechanical (QM) Modeling

Quantum Mechanical (QM) modeling utilizes the principles of quantum mechanics to calculate the electronic structure and properties of molecules nih.gov. This approach can provide highly accurate information about molecular geometries, energies, vibrational frequencies, and electronic distributions nih.gov. QM calculations are essential for understanding chemical bonding, reactivity, and spectroscopic properties nih.gov. Studies on related maleimide (B117702) structures or reactions involving imide groups often employ QM methods, such as Density Functional Theory (DFT) or ab initio calculations, to optimize molecular geometries and calculate electronic properties nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. For N-Methylolmaleimide, QM modeling could be applied to determine its stable conformers, calculate partial charges, analyze the nature of the bonds, and predict its spectroscopic signatures. QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are also common for larger systems, combining the accuracy of QM for a specific region of interest with the efficiency of molecular mechanics for the environment nih.govnih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time tandfonline.comwikipedia.orgyoutube.com. By applying classical mechanics to a system of particles, MD simulations can explore the conformational space of molecules, study their interactions with a solvent or other molecules, and investigate dynamic processes such as diffusion, folding, and binding wikipedia.orgnih.govyoutube.com. While no specific MD simulation study on this compound was found in the search results, MD is a standard technique for studying the behavior of organic molecules in various environments wikipedia.orgnih.govyoutube.com. For this compound, MD simulations could be used to understand its behavior in solution, its interactions with surfaces or other molecules, and the flexibility of the methylol group. MD simulations are often used in conjunction with experimental data to provide a more complete picture of molecular behavior nih.gov.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states and calculating the energy barriers between them sciencedaily.comcatalysis.blogmdpi.comnih.govuni-stuttgart.de. This allows researchers to understand the step-by-step process of a chemical reaction and determine the most favorable reaction pathway sciencedaily.commdpi.comnih.gov.

Transition State Analysis

Transition state analysis is a key aspect of computational reaction mechanism studies sciencedaily.commdpi.com. A transition state is a high-energy, short-lived molecular configuration that represents the peak of the energy barrier between reactants and products sciencedaily.commdpi.com. Identifying and characterizing transition states using QM methods allows for the calculation of activation energies, which are crucial for predicting reaction rates sciencedaily.commdpi.comnih.gov. Computational methods can locate transition states by searching for first-order saddle points on the potential energy surface sciencedaily.commdpi.com. For reactions involving this compound, such as reactions at the maleimide double bond or reactions involving the methylol group, transition state analysis could provide insights into the feasibility and selectivity of different reaction pathways.

Energy Landscape Profiling

Energy landscape profiling involves mapping the potential energy surface of a chemical reaction, identifying all relevant minima (representing stable species like reactants, intermediates, and products) and saddle points (representing transition states) mdpi.com. By calculating the energies of these points, a complete energy profile of the reaction can be constructed, illustrating the energy changes that occur during the reaction mdpi.com. This profiling helps in understanding the thermodynamics and kinetics of the reaction, identifying rate-determining steps, and predicting the most likely products mdpi.com. Computational studies of reactions involving maleimide derivatives have utilized energy landscape profiling to understand polymerization mechanisms and reactions with other molecules mdpi.comresearchgate.net. Applying this to this compound would involve calculating the energies of reactants, possible intermediates, transition states, and products for relevant reactions, providing a detailed picture of the reaction pathway and associated energy barriers.

Analytical and Spectroscopic Characterization Techniques in N Methylolmaleimide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of organic compounds like N-Methylolmaleimide. By analyzing the magnetic properties of atomic nuclei, researchers can determine the connectivity and environment of atoms within the molecule.

¹H NMR for Structural Elucidation

Proton NMR (¹H NMR) is routinely used to confirm the structure of this compound and its reaction products. The ¹H NMR spectrum provides information about the different types of hydrogen atoms present in the molecule, their relative numbers, and their neighboring environments through chemical shifts, integration values, and splitting patterns. For maleimide (B117702) derivatives, characteristic signals are observed for the protons on the maleimide ring and any substituents. Studies involving maleimide compounds, including this compound, utilize ¹H NMR to confirm successful synthesis and structural features blogspot.comrsc.orgresearchgate.netnih.govchemicalbook.com. For instance, the vinylic protons on the maleimide ring typically show distinct signals rsc.org.

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. Similar to ¹H NMR, the chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, allowing for the identification of different carbon types, such as carbonyl carbons, vinylic carbons, and carbons in the N-methylol group. ¹³C NMR data has been reported for this compound and related maleimide structures, aiding in the comprehensive characterization of their carbon backbones blogspot.comrsc.orgresearchgate.netnih.gov. The carbonyl carbons of the maleimide ring typically resonate in a specific range, distinct from the vinylic carbons.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound and monitoring chemical reactions involving these groups. By measuring the absorption or transmission of infrared light at different frequencies, FTIR provides a vibrational fingerprint of the molecule.

Identification of Functional Groups

FTIR spectroscopy is extensively used to identify the characteristic functional groups in this compound, including the maleimide ring, the carbonyl groups (C=O), and the hydroxyl group (-OH) of the methylol substituent, as well as the C-N bond researchgate.netnih.govchemicalbook.comresearchgate.netinsightsociety.orgchemicalbook.comscribd.comresearchgate.net. The maleimide ring exhibits characteristic absorption bands. The carbonyl stretching vibrations of the imide group are typically observed in the range of 1700-1730 cm⁻¹ and around 1770 cm⁻¹ nih.govresearchgate.net. The N-H stretching vibration, if present in the parent maleimide, would appear in the region of 3200-3500 cm⁻¹, but the N-methylol substitution replaces this with features related to the methylol group. The C-N stretching vibration in the maleimide ring is also identifiable researchgate.net.

Confirmation of Reaction Success

FTIR spectroscopy is a straightforward and effective method for confirming the successful completion of reactions involving this compound, such as Michael addition reactions or polymerizations nih.govresearchgate.netchemicalbook.comresearchgate.netlongdom.org. By comparing the FTIR spectra of the reactants and products, the disappearance of characteristic peaks of the starting materials and the appearance of new peaks corresponding to the functional groups of the product can be observed. For example, the disappearance of the maleimide C=C stretching vibration around 3100 cm⁻¹ and 830 cm⁻¹ can indicate the successful occurrence of a Michael addition reaction across the double bond nih.gov. Changes in the carbonyl stretching frequencies can also provide evidence of reaction researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 227678 |

| N-Chloromethyl maleimide | |

| Maleimide | |

| Maleic anhydride (B1165640) | |

| Polystyrene | |

| Diethyl(acryloyloxymethyl)phosphonate | |

| Diethyl-p-vinylbenzylphosphonate | |

| Acrylic acid-2-[(diethoxyphosphoryl)methyl amino]ethyl ester | |

| γ-Aminopropyltriethoxysilane | |

| Titanium isopropoxide | |

| Silicon dioxide | |

| Titanium dioxide |

Note: PubChem CIDs for compounds other than this compound were not explicitly searched for in this interaction but are included for completeness if mentioned in the source snippets. A specific search would be required to confirm their CIDs.

Data Table Example (Illustrative - derived from search snippets where possible, but specific this compound data is limited):

| Technique | Nucleus/Functional Group | Observed Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Assignment/Interpretation | Source |

| ¹H NMR | =CH (Maleimide) | ~6.8-7.0 | Vinylic protons of the maleimide ring | rsc.org |

| ¹³C NMR | C=O (Maleimide) | ~168 | Carbonyl carbons of the maleimide ring | blogspot.com |

| ¹³C NMR | =C (Maleimide) | ~135 | Vinylic carbons of the maleimide ring | blogspot.com |

| ¹³C NMR | CH₂ (N-methylol) | ~44 | Carbon of the N-methylol group | blogspot.com |

| FTIR | C=O (Maleimide) | ~1702, ~1725 | Carbonyl stretching vibrations of the maleimide ring | nih.govresearchgate.net |

| FTIR | C=O (Maleic anhydride) | ~1777 | Asymmetric stretching of maleic anhydride carbonyl (for comparison) | researchgate.net |

| FTIR | H-C=C-H (Maleimide) | ~3096, ~830 | C-H stretching and bending in maleimide rings | nih.gov |

| FTIR | C-N | ~1340 | C-N stretching (in N-containing units) | researchgate.net |

| FTIR | O-H | ~3100-3600 (broad) | Hydroxyl stretching vibration (free or bonded) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nist.gov For this compound, mass spectrometry data is available, including details on its electron ionization mass spectrum. nih.govnist.gov

MALDI-TOF for Macroinitiator Verification

Matrix-assisted laser desorption/ionization - time of flight (MALDI-TOF) mass spectrometry is a technique particularly useful for analyzing large molecules, such as polymers and proteins. nih.govdskm.dk In the context of this compound research, MALDI-TOF MS has been utilized to verify the formation of macroinitiators. nih.govnih.gov For instance, in the development of an albumin macroinitiator for polymers used in DNA origami coating, the formation of a bovine serum albumin (BSA)-macroinitiator was verified by observing a peak shift of 1780 Da in the MALDI-TOF spectrum. nih.govnih.gov This shift corresponds to the successful attachment of the this compound-derived structure to the BSA. nih.govnih.gov

Chromatography Techniques

Chromatography encompasses a range of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.orgksu.edu.sa These techniques are valuable for monitoring reactions, determining purity, and analyzing molecular weight distributions. libretexts.orgwikipedia.orgshimadzu.com

Thin Layer Chromatography (TLC) for Reaction Monitoring